REACTION_CXSMILES
|
N1C2C(=CC=CC=2)C(C(=O)C)=CC=1.[CH3:14][N:15]1[C:23]2[C:18](=[C:19]([CH:24]([OH:26])[CH3:25])[CH:20]=[CH:21][CH:22]=2)[CH:17]=[CH:16]1>[O-2].[Mn+2].ClCCl>[CH3:14][N:15]1[C:23]2[C:18](=[C:19]([C:24](=[O:26])[CH3:25])[CH:20]=[CH:21][CH:22]=2)[CH:17]=[CH:16]1 |f:2.3|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1=CC=C(C2=CC=CC=C12)C(C)=O
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
CN1C=CC2=C(C=CC=C12)C(C)O
|
Name
|
|
Quantity
|
8.69 g
|
Type
|
catalyst
|
Smiles
|
[O-2].[Mn+2]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
CN1C=CC2=C(C=CC=C12)C(C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |